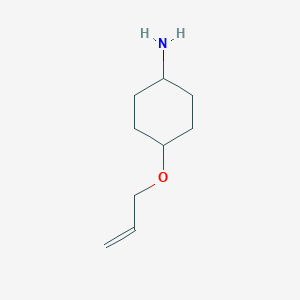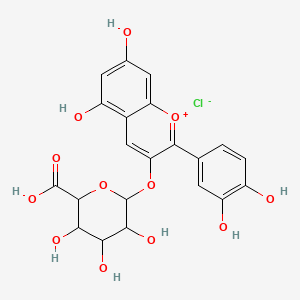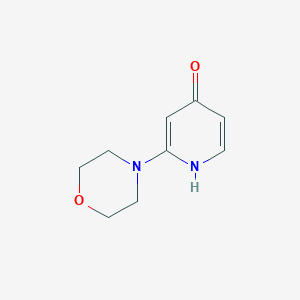
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C16H19NO It is characterized by a cyclohexane ring substituted with a nitrile group and a 4-propan-2-ylphenyl group
Vorbereitungsmethoden
The synthesis of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-propan-2-ylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The aromatic ring and cyclohexane moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:
4-Oxo-1-phenylcyclohexane-1-carbonitrile: This compound lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Cyclohexanone derivatives:
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
4-oxo-1-(4-propan-2-ylphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H19NO/c1-12(2)13-3-5-14(6-4-13)16(11-17)9-7-15(18)8-10-16/h3-6,12H,7-10H2,1-2H3 |
InChI-Schlüssel |
UWQDAYYQHINEQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)


![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)


![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)

![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)


